4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Overview
Description
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to an oxadiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenylhydrazine and 3,4-Dichlorophenol , have been used in various chemical reactions and syntheses
Mode of Action
Compounds with similar structures, such as propanil and DCMU , are known to inhibit photosynthesis by blocking the electron transport chain. This results in the reduction of the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) . It’s important to note that these are different compounds, and the mode of action of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine may vary.
Biochemical Pathways
Similar compounds like propanil and DCMU are known to affect the photosynthetic electron transport chain. This results in the inhibition of photosynthesis and CO2 fixation
Pharmacokinetics
Compounds with similar structures, such as sertraline and Dasotraline , have been studied. For instance, Sertraline has a linear pharmacokinetic profile and a half-life of about 26 hours . It’s important to note that these are different compounds, and the pharmacokinetics of this compound may vary.
Result of Action
Compounds with similar structures, such as dcmu and ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER , have been studied. For instance, DCMU reduces the ability of the plant to turn light energy into chemical energy (ATP and reductant potential) . It’s important to note that these are different compounds, and the effects of this compound may vary.
Action Environment
A study on the biodegradation of the herbicide propanil and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor provides some insights . The study showed that Propanil is an unstable compound and its photodegradation in water and soil leads to the accumulation of 3,4-dichloroaniline, which is more toxic than the herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 3,4-dichlorophenylamine with appropriate reagents to form the oxadiazole ring. Common synthetic routes include:
Condensation Reactions: Involving the condensation of 3,4-dichlorophenylamine with formamide or other suitable reagents under controlled conditions.
Cyclization Reactions: Cyclization of intermediates to form the oxadiazole ring, often requiring high temperatures and specific catalysts.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain product purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can be carried out with nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles such as ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, often with different functional groups.
Substitution Products: Substituted derivatives with different substituents on the aromatic ring or oxadiazole ring.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Employed in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is unique due to its specific structure and properties. Similar compounds include:
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate in organic synthesis.
3,4-Dichlorophenol: A chlorinated derivative of phenol with applications in the synthesis of various chemical compounds.
2,4-Dichlorophenol: Another dichlorophenol isomer used in the manufacture of herbicides.
These compounds share similarities in their dichlorophenyl groups but differ in their functional groups and applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-8(11)13-14-12-7/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLAQMULABYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NON=C2N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249405 | |
Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99817-29-5 | |
Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99817-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.